![molecular formula C8H6ClIN2 B14061340 2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the chloromethylation of 7-iodoimidazo[1,2-a]pyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction of the iodine substituent can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in ethanol or methanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Oxidation: Imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Deiodinated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, antiviral, and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Chemical Biology: It is employed in the design of molecular probes and imaging agents for studying biological processes.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The presence of halogen atoms can enhance the binding affinity and specificity of the compound towards its target. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine: A simpler analog with a pyridine core and a chloromethyl group, used as an alkylating agent and precursor to ligands.
2-Chloro-6-(trichloromethyl)pyridine: Known for its use as a nitrification inhibitor in agriculture.
Imidazo[1,2-a]pyrimidines: Compounds with similar structural features but different heterocyclic frameworks, used in various medicinal and material applications.
Uniqueness
2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of novel bioactive molecules and functional materials.
Properties
Molecular Formula |
C8H6ClIN2 |
|---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
2-(chloromethyl)-7-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c9-4-7-5-12-2-1-6(10)3-8(12)11-7/h1-3,5H,4H2 |
InChI Key |
COEKLJMGPASOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1I)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)

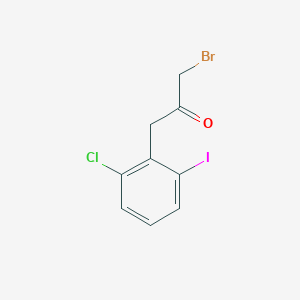

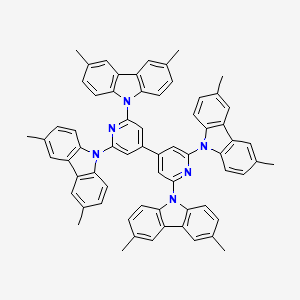
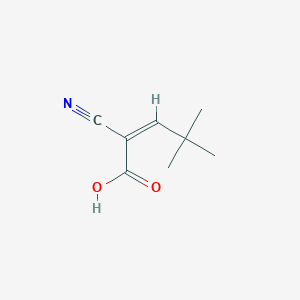
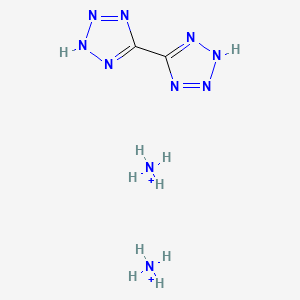
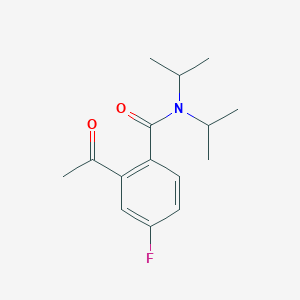
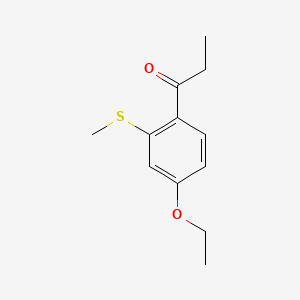
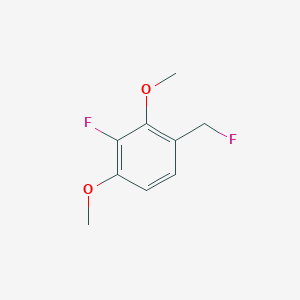
![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)
![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)


